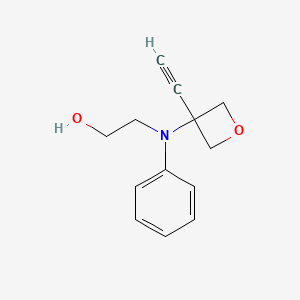
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol is an organic compound that features a unique combination of functional groups, including an ethynyl group, an oxetane ring, and an amino alcohol moiety
Métodos De Preparación
The synthesis of 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxetane ring, followed by the introduction of the ethynyl group and the phenylamino moiety. The final step involves the formation of the ethan-1-ol group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the compound .
Análisis De Reacciones Químicas
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and oxetane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the activation or inhibition of these pathways, resulting in various biological outcomes .
Comparación Con Compuestos Similares
Similar compounds to 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol include other amino alcohols and oxetane derivatives. For example:
2-((3-Ethynyloxetan-3-yl)(methyl)amino)ethan-1-ol: This compound has a methyl group instead of a phenyl group, which may alter its chemical reactivity and biological activity.
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)propan-1-ol: This compound has a propan-1-ol group instead of an ethan-1-ol group, which may affect its solubility and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(N-(3-ethynyloxetan-3-yl)anilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-16-11-13)14(8-9-15)12-6-4-3-5-7-12/h1,3-7,15H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBQLYHFDZTUJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(COC1)N(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2386846.png)
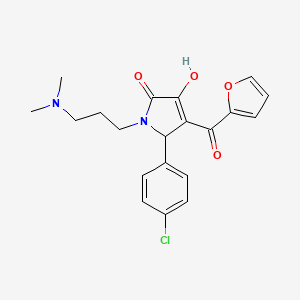
![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)
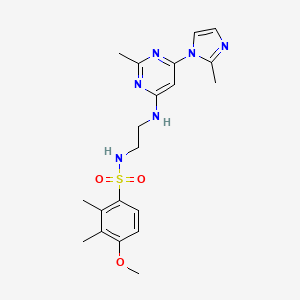
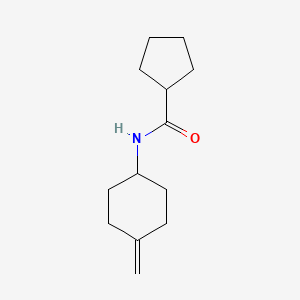
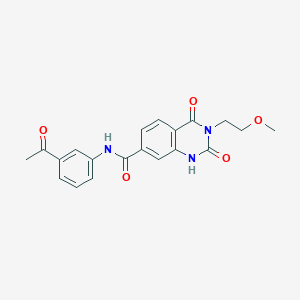
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)

![7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2386861.png)
